molecular formula C16H10ClFN2OS B15100592 (5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B15100592
M. Wt: 332.8 g/mol
InChI Key: KGNIXPQERDWBPH-ZROIWOOFSA-N
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Description

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family It is characterized by the presence of a thiazole ring, a chlorophenyl group, and a fluorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-chloroaniline with 4-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction is carried out under controlled conditions, often involving a catalyst and a solvent to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive agent, with studies investigating its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-[(4-chlorophenyl)amino]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[(4-chlorophenyl)amino]-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[(4-chlorophenyl)amino]-5-(4-iodobenzylidene)-1,3-thiazol-4(5H)-one

Uniqueness

What sets (5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one apart from similar compounds is the presence of the fluorobenzylidene group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C16H10ClFN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10ClFN2OS/c17-11-3-7-13(8-4-11)19-16-20-15(21)14(22-16)9-10-1-5-12(18)6-2-10/h1-9H,(H,19,20,21)/b14-9-

InChI Key

KGNIXPQERDWBPH-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)F

Origin of Product

United States

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